physicochemical properties of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
physicochemical properties of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
Introduction
Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a non-natural amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a protected phenolic hydroxyl group (as a benzyl ether) and a methyl ester, making it a versatile chiral building block for the synthesis of complex molecules and peptide analogs. Understanding its physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of its core chemical and physical characteristics, supported by detailed experimental protocols for their determination and validation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. This involves confirming its molecular formula, weight, and structural features.
Table 1: Chemical Identifiers for Methyl (S)-2-amino-2-(4-(benzyloxy)phenyl)acetate
| Identifier | Value | Source |
| IUPAC Name | Methyl (2S)-2-amino-2-[4-(benzyloxy)phenyl]acetate | |
| CAS Number | 908066-52-4 | [1] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| SMILES | COC(=O)N | [1] |
| InChI Key | (Generated from structure) |
The structure features a central chiral carbon (alpha-carbon), an amino group, a methyl ester, and a phenyl ring substituted with a benzyloxy group. The presence of both a basic amino group and a potentially hydrolyzable ester group dictates many of its chemical properties.
Caption: Chemical structure of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate.
Core Physicochemical Properties
These properties are fundamental to handling, formulating, and developing synthetic routes for the compound. While experimental data for this specific molecule is scarce, we can provide computed values and outline the standard protocols for their empirical determination.
Table 2: Summary of Physicochemical Properties
| Property | Value | Data Type | Significance |
| Physical State | Solid | Inferred | Handling, storage, and formulation |
| Melting Point | Data not available | Experimental | Purity assessment and identification |
| Solubility | Data not available | Experimental | Solvent selection for reactions and purification |
| pKa | Data not available | Experimental | Influences solubility, reactivity, and biological absorption |
| LogP | 2.4384 | Computed[1] | Predicts lipophilicity and membrane permeability |
| TPSA | 61.55 Ų | Computed[1] | Predicts cell permeability and oral bioavailability |
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol for Melting Point Determination:
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. This protocol is a standard method for determining the melting point of solid organic compounds.[2]
Solubility Assessment
Solubility dictates the choice of solvents for reaction, purification (crystallization), and analytical method development (e.g., HPLC mobile phase).
Protocol for Qualitative Solubility Testing:
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Setup: Add approximately 10 mg of the compound to a series of test tubes.
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Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
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Observation: Agitate the tubes at a constant temperature (e.g., 25 °C) and observe for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
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Rationale: This systematic approach allows for the rapid screening of suitable solvents. For compounds with amino groups, solubility is often pH-dependent; therefore, testing in dilute aqueous acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) is also crucial.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules by providing information about the carbon-hydrogen framework.
Expected ¹H NMR Signals:
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~7.2-7.4 ppm: Multiplets corresponding to the 10 aromatic protons of the phenyl and benzyl groups.
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~5.1 ppm: A singlet for the two benzylic protons (-O-CH₂-Ph).
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~4.5 ppm: A singlet for the proton on the alpha-carbon.
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~3.7 ppm: A singlet for the three methyl ester protons (-COOCH₃).
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~2.0 ppm: A broad singlet for the two amine protons (-NH₂), which may be exchangeable with D₂O.
Expected ¹³C NMR Signals:
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~173-175 ppm: Carbonyl carbon of the ester.
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~127-158 ppm: Aromatic carbons.
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~70 ppm: Benzylic carbon (-O-CH₂-Ph).
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~58-60 ppm: Alpha-carbon.
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~52 ppm: Methyl ester carbon (-COOCH₃).
Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2][3]
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Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3400 | Amine (N-H) | Symmetric & Asymmetric Stretching |
| 3000-3100 | Aromatic (C-H) | Stretching |
| 2850-2960 | Aliphatic (C-H) | Stretching |
| ~1735 | Ester (C=O) | Stretching |
| 1600, 1450-1500 | Aromatic (C=C) | Ring Stretching |
| 1000-1300 | Ether (C-O), Ester (C-O) | Stretching |
Protocol for IR Analysis (KBr Pellet Method):
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Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
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Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.[4]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum Features:
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Molecular Ion (M⁺): For Electrospray Ionization (ESI) in positive mode, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 272.32.
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Key Fragments: Expect to see fragmentation corresponding to the loss of the methoxycarbonyl group (-COOCH₃) and a prominent peak at m/z 91 for the benzyl cation ([C₇H₇]⁺).
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Chemical Stability and Storage
Understanding the stability of a compound is crucial for ensuring its integrity during storage and use.
-
Hydrolytic Stability: The methyl ester group is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would yield the corresponding carboxylic acid.[5] It is advisable to avoid prolonged exposure to pH extremes, especially at elevated temperatures.
-
Hydrogenolysis: The benzyloxy protecting group is stable to most reagents but can be cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C) to yield the free phenol. This is a common deprotection strategy rather than an instability issue under normal conditions.
Recommended Storage: To maintain long-term integrity, the compound should be stored in a tightly sealed container in a dry environment, protected from light, and refrigerated (2-8 °C).[1]
Analytical Methodologies for Quality Control
A robust analytical method is necessary to determine the purity of the compound and to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Caption: A typical workflow for purity analysis by HPLC.
Protocol for HPLC Method Development:
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Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase Preparation: Prepare a binary mobile phase system.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Rationale: The acidic modifier ensures the amino group is protonated, leading to better peak shape.
-
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes to elute the compound. A typical gradient might be 10% B to 90% B.
-
Detection: Use a UV detector set to wavelengths where the aromatic rings absorb, such as 220 nm and 254 nm.
-
Analysis: Inject a prepared solution of the compound (e.g., 1 mg/mL in mobile phase). The purity can be calculated from the peak area percentage in the resulting chromatogram. This approach is a standard for analyzing amino acid derivatives.[6][7]
Conclusion
Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a valuable synthetic intermediate whose utility is underpinned by its specific physicochemical properties. This guide has detailed its chemical identity, key physical characteristics, and spectroscopic profile. While some experimental data is not publicly available, the provided protocols offer a robust framework for researchers to perform this characterization in-house. A thorough understanding of its solubility, stability, and analytical behavior is essential for any scientist aiming to incorporate this building block into their research and development programs.
References
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PubChem. (n.d.). Methyl 2-(4-benzyloxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Phenyl Acetate at BMRB. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NextSDS. (n.d.). methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
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Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]
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DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. Retrieved from [Link]
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Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
